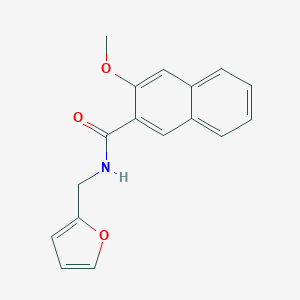
N-(2-furylmethyl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-3-methoxy-2-naphthamide, commonly known as FMA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMA-1 is a member of the naphthamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of FMA-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, FMA-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammatory cells, FMA-1 has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In virus-infected cells, FMA-1 has been shown to inhibit the replication of the virus by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
FMA-1 has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, FMA-1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammatory cells, FMA-1 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In virus-infected cells, FMA-1 has been shown to inhibit viral protein synthesis, leading to a reduction in viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FMA-1 is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, FMA-1 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of FMA-1 is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of FMA-1 is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on FMA-1. One area of interest is the development of FMA-1 analogs with improved potency and selectivity. Additionally, the mechanism of action of FMA-1 could be further elucidated through the use of advanced biochemical and biophysical techniques. Finally, the potential therapeutic applications of FMA-1 could be explored further, particularly in the areas of cancer and inflammation.
Métodos De Síntesis
The synthesis of FMA-1 involves the reaction of 2-naphthoic acid with furfural in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methoxyamine hydrochloride to yield FMA-1. The purity of the compound can be further enhanced through recrystallization.
Aplicaciones Científicas De Investigación
FMA-1 has been studied for its potential applications in various fields of scientific research, including cancer research, inflammation research, and virology. In cancer research, FMA-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, FMA-1 has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In virology, FMA-1 has been shown to inhibit the replication of several viruses, including herpes simplex virus.
Propiedades
Fórmula molecular |
C17H15NO3 |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H15NO3/c1-20-16-10-13-6-3-2-5-12(13)9-15(16)17(19)18-11-14-7-4-8-21-14/h2-10H,11H2,1H3,(H,18,19) |
Clave InChI |
JWKRHZKBVQPQBK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCC3=CC=CO3 |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)

![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)

![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)

![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)